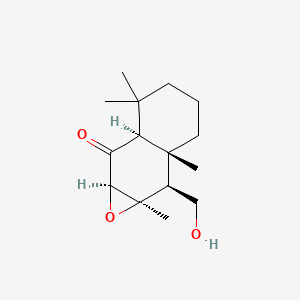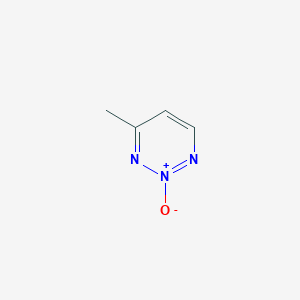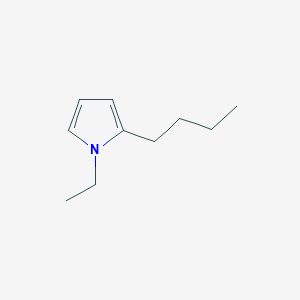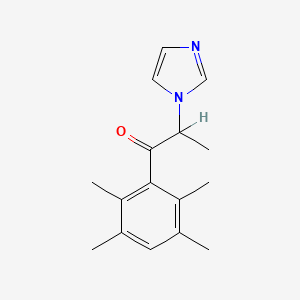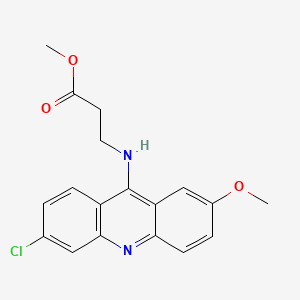![molecular formula C20H32O7 B14438906 1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- CAS No. 76377-04-3](/img/structure/B14438906.png)
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- is a complex organic compound known for its unique structure and properties. It is a type of crown ether, specifically 18-crown-6, which is widely used in various chemical applications due to its ability to form stable complexes with metal cations .
準備方法
Synthetic Routes and Reaction Conditions
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- can be synthesized through a modified Williamson ether synthesis. This involves the reaction of triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base . The reaction conditions typically require a controlled environment to ensure the formation of the desired crown ether structure.
Industrial Production Methods
Industrial production of this compound often involves the oligomerization of ethylene oxide. This method is preferred due to its efficiency and scalability . The compound can be purified by distillation or recrystallization from hot acetonitrile, ensuring high purity for industrial applications .
化学反応の分析
Types of Reactions
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Substitution: Substitution reactions are common, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide, sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- has numerous applications in scientific research:
作用機序
The mechanism of action of 1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- involves its ability to form stable complexes with metal cations. This is due to the presence of multiple oxygen atoms in its structure, which can coordinate with metal ions. The compound acts as a ligand, binding to metal cations and stabilizing them in solution . This property is particularly useful in catalysis and other chemical processes.
類似化合物との比較
Similar Compounds
Dibenzo-18-crown-6: Similar in structure but contains benzene rings, which affect its chemical properties.
Triglyme: Another crown ether with different applications and properties.
Hexaaza-18-crown-6: Contains nitrogen atoms in place of some oxygen atoms, leading to different reactivity and applications.
Uniqueness
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- is unique due to its specific structure, which allows it to form highly stable complexes with metal cations. This makes it particularly useful in applications requiring strong and stable metal-ligand interactions .
特性
CAS番号 |
76377-04-3 |
|---|---|
分子式 |
C20H32O7 |
分子量 |
384.5 g/mol |
IUPAC名 |
2-(phenylmethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C20H32O7/c1-2-4-19(5-3-1)16-26-18-20-17-25-13-12-23-9-8-21-6-7-22-10-11-24-14-15-27-20/h1-5,20H,6-18H2 |
InChIキー |
PTJWVJSNOQCYIJ-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCCOC(COCCOCCO1)COCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




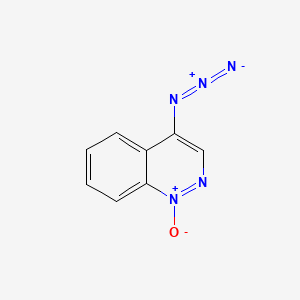


![Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl-](/img/structure/B14438870.png)
![N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14438875.png)
